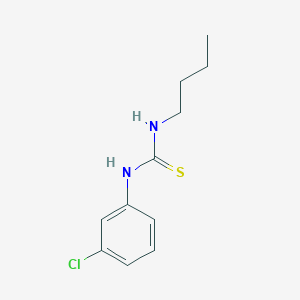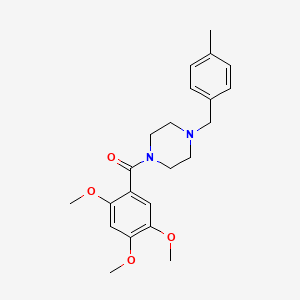![molecular formula C25H25N3O3 B4886187 N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4886187.png)
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide, also known as BIX01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide exerts its effects by binding to the active site of G9a, thereby inhibiting its enzymatic activity. This inhibition leads to a reduction in the methylation of histone H3 at lysine 9, resulting in the derepression of various genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce differentiation in various cell types, including embryonic stem cells, neural stem cells, and cancer cells. It has also been found to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It has been found to have off-target effects, which can complicate the interpretation of experimental results. Additionally, its potency can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the investigation of the therapeutic potential of this compound in various diseases, including cancer and neurodegenerative diseases. Additionally, research can be conducted to better understand the off-target effects of this compound and to develop strategies to mitigate these effects.
Méthodes De Synthèse
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 4-biphenylylcarbonyl chloride with hydrazine hydrate to form the intermediate 4-biphenylylcarbonylhydrazine. This intermediate is then reacted with 2-nitrobenzaldehyde to form the final product, this compound.
Applications De Recherche Scientifique
N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to be a potent inhibitor of G9a, a histone lysine methyltransferase, which plays a crucial role in the regulation of gene expression. This inhibition leads to a reduction in the methylation of histone H3 at lysine 9, resulting in the derepression of genes that are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Propriétés
IUPAC Name |
N-[4-[[(4-phenylbenzoyl)amino]carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-3-9-23(29)26-22-16-14-21(15-17-22)25(31)28-27-24(30)20-12-10-19(11-13-20)18-7-5-4-6-8-18/h4-8,10-17H,2-3,9H2,1H3,(H,26,29)(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFIOWBWNWDACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)

![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4886113.png)
![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4886136.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886142.png)
![methyl 3-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B4886145.png)

![N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)
![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4886183.png)
![1-(2-methoxyphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4886195.png)